molecular formula C15H16O4 B11154059 3,4-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3,4-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11154059
M. Wt: 260.28 g/mol
InChI Key: GTRRVNDLMOWSAK-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C15H16O4. It belongs to the class of benzo[c]chromen-6-one derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxyphenylacetic acid with a suitable cyclizing agent, such as polyphosphoric acid, to form the desired benzo[c]chromen-6-one structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

3,4-Dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. For example, some derivatives of this compound have been shown to inhibit phosphodiesterase II, an enzyme involved in the regulation of intracellular levels of cyclic nucleotides. This inhibition can lead to various biological effects, including anti-inflammatory and neuroprotective activities .

Comparison with Similar Compounds

  • 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
  • 3-Hydroxy-6H-benzo[c]chromen-6-one
  • 3,4-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Comparison: Compared to its similar compounds, 3,4-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific methoxy substitutions at the 3 and 4 positions. These substitutions can influence its chemical reactivity, biological activity, and potential therapeutic applications. For example, the methoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

3,4-dimethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C15H16O4/c1-17-12-8-7-10-9-5-3-4-6-11(9)15(16)19-13(10)14(12)18-2/h7-8H,3-6H2,1-2H3

InChI Key

GTRRVNDLMOWSAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OC

Origin of Product

United States

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